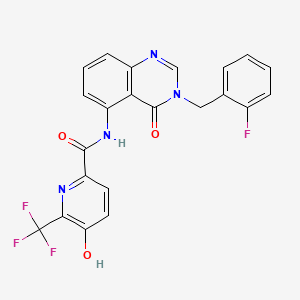
Hsd17B13-IN-97
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hsd17B13-IN-97 is a small molecule inhibitor targeting the enzyme 17-beta-hydroxysteroid dehydrogenase 13 (HSD17B13). This enzyme is associated with lipid droplets in hepatocytes and has been implicated in the pathogenesis of non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). The inhibition of HSD17B13 has shown potential in reducing the progression of these liver diseases .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Hsd17B13-IN-97 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. One reported method involves the use of dimethyl sulfoxide (DMSO), polyethylene glycol 300 (PEG300), and Tween 80 as solvents and surfactants . The detailed synthetic route and reaction conditions are proprietary and may vary depending on the manufacturer.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and quality control to meet industry standards.
Análisis De Reacciones Químicas
Types of Reactions: Hsd17B13-IN-97 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its synthesis and modification to enhance its efficacy and stability.
Common Reagents and Conditions: Common reagents used in the synthesis of this compound include DMSO, PEG300, and Tween 80 . The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired chemical transformations.
Major Products Formed: The major product formed from the synthesis of this compound is the inhibitor itself, which is then purified and characterized to confirm its structure and activity.
Aplicaciones Científicas De Investigación
Hsd17B13-IN-97 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the enzymatic activity of HSD17B13 and its role in lipid metabolism . In biology and medicine, this compound is being investigated for its potential therapeutic effects in treating NAFLD and NASH by inhibiting the activity of HSD17B13 . Additionally, it may have applications in the development of new drugs targeting liver diseases and metabolic disorders.
Mecanismo De Acción
Hsd17B13-IN-97 exerts its effects by inhibiting the enzymatic activity of HSD17B13. This enzyme is involved in the metabolism of lipids in hepatocytes and plays a crucial role in the formation and degradation of lipid droplets . By inhibiting HSD17B13, this compound reduces the accumulation of lipids in the liver, thereby mitigating the progression of NAFLD and NASH . The molecular targets and pathways involved include the lipid droplet-associated proteins and the enzymatic pathways of steroid and retinol metabolism .
Comparación Con Compuestos Similares
Hsd17B13-IN-97 is unique in its specific inhibition of HSD17B13, making it a valuable tool for studying the enzyme’s role in liver diseases. Similar compounds include other inhibitors of hydroxysteroid dehydrogenases, such as HSD17B1 and HSD17B2 inhibitors . this compound is distinct in its selectivity for HSD17B13, which is specifically associated with lipid droplets in hepatocytes .
Propiedades
Fórmula molecular |
C22H14F4N4O3 |
|---|---|
Peso molecular |
458.4 g/mol |
Nombre IUPAC |
N-[3-[(2-fluorophenyl)methyl]-4-oxoquinazolin-5-yl]-5-hydroxy-6-(trifluoromethyl)pyridine-2-carboxamide |
InChI |
InChI=1S/C22H14F4N4O3/c23-13-5-2-1-4-12(13)10-30-11-27-14-6-3-7-15(18(14)21(30)33)29-20(32)16-8-9-17(31)19(28-16)22(24,25)26/h1-9,11,31H,10H2,(H,29,32) |
Clave InChI |
AOKPSHIJWSGEDZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)CN2C=NC3=C(C2=O)C(=CC=C3)NC(=O)C4=NC(=C(C=C4)O)C(F)(F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



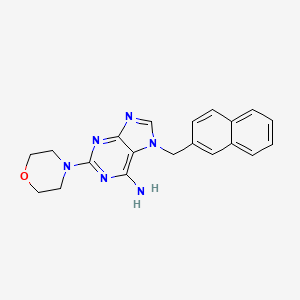

![2-[(1R,3R)-4-methyl-3-[[(2S,3S)-3-methyl-2-[[(2R)-1-methylpiperidine-2-carbonyl]amino]pentanoyl]-propylamino]-1-propoxypentyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B12386905.png)
![3-[[di(propan-2-yl)amino]-[3-[2-[(1E,3E,5E)-5-[1-[3-[(4-methoxyphenyl)-diphenylmethoxy]propyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]propoxy]phosphanyl]oxypropanenitrile;chloride](/img/structure/B12386906.png)
![sodium;(2E)-1-(5-carboxypentyl)-3,3-dimethyl-2-[(E)-3-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)prop-2-enylidene]indole-5-sulfonate](/img/structure/B12386912.png)
![(E)-1-[4-(2-amino-1,3-benzothiazole-6-carbonyl)piperazin-1-yl]-3-(4-bromophenyl)prop-2-en-1-one](/img/structure/B12386918.png)
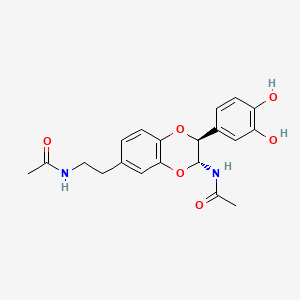

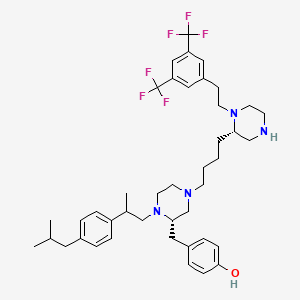
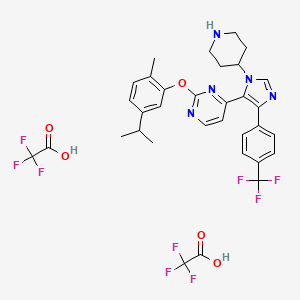
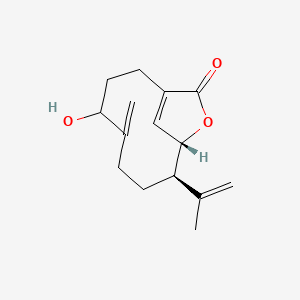
![3,6-dihydroxy-1-oxo-4,7,8,9-tetrahydro-3H-cyclopenta[h]isochromene-5-carbaldehyde](/img/structure/B12386958.png)
![6-(2-chlorophenyl)-N-(2-pyridin-2-ylethyl)imidazo[1,2-a]pyrazin-8-amine](/img/structure/B12386964.png)
